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This guide provides a detailed comparative analysis of the cross-reactivity profile of LC-MB12,

a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth

Factor Receptor 2 (FGFR2). Understanding the kinase selectivity of targeted therapies is

paramount for predicting potential off-target effects and ensuring therapeutic efficacy. As LC-
MB12 utilizes the well-characterized FGFR inhibitor infigratinib (BGJ398) as its warhead, this

guide focuses on the kinase selectivity of infigratinib to infer the binding profile of LC-MB12.

Introduction to LC-MB12
LC-MB12 is an orally active PROTAC that potently and selectively induces the degradation of

FGFR2.[1][2] It is comprised of the FGFR inhibitor infigratinib (BGJ398) linked to a ligand for

the E3 ubiquitin ligase Cereblon (CRBN). This bifunctional design brings FGFR2 into proximity

with the cell's ubiquitination machinery, leading to its degradation and subsequent inhibition of

downstream signaling pathways. Given that the initial binding to kinases is dictated by the

infigratinib moiety, its cross-reactivity profile is a critical determinant of the overall selectivity of

LC-MB12.

Comparative Kinase Inhibition Profile
The kinase selectivity of infigratinib, the warhead component of LC-MB12, has been evaluated

against a broad panel of protein kinases. The data reveals high potency against its primary

targets, FGFR1, FGFR2, and FGFR3, with significantly less activity against other kinases.
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Table 1: Comparative IC50 Values of Infigratinib (BGJ398) Against a Panel of Protein Kinases

Kinase Target IC50 (nM) Kinase Family Comments

FGFR1 0.9 FGFR Primary Target

FGFR2 1.4 FGFR Primary Target

FGFR3 1.0 FGFR Primary Target

FGFR4 60 FGFR
>40-fold selectivity

over FGFR4

VEGFR2 180 VEGFR Low off-target activity

LYN 300 Src Family
Moderate off-target

activity

KIT 750 RTK Low off-target activity

YES 1100 Src Family Low off-target activity

FYN 1900 Src Family Low off-target activity

ABL 2300 Abl Family Low off-target activity

LCK 2500 Src Family Low off-target activity

Data compiled from multiple sources.[3][4]

In a comprehensive study, infigratinib was profiled against a panel of 255 wild-type kinases,

confirming its high selectivity for the FGFR family.[5] While the complete dataset is extensive,

the results underscore that significant inhibition is predominantly observed within the FGFR

family, with only minor interactions with a limited number of other kinases at concentrations well

above the therapeutic range.

Signaling Pathway Context
LC-MB12 is designed to interrupt the FGFR2 signaling cascade, which, when aberrantly

activated, plays a crucial role in cell proliferation, differentiation, and angiogenesis in several

cancers.[1] The degradation of FGFR2 by LC-MB12 effectively blocks these downstream

pathways.
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FGFR2 signaling pathway and the point of intervention by LC-MB12.
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Experimental Protocols
The determination of kinase inhibitor selectivity is performed using robust and standardized

biochemical assays. Below are detailed methodologies for two common platforms used for

kinase profiling.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.[5]

Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-

³³P]ATP) to a specific substrate by the kinase.

Methodology:

Reaction Setup: A reaction mixture is prepared in a 96-well or 384-well plate containing the

kinase of interest, a specific peptide or protein substrate, assay buffer (typically containing

MgCl₂, DTT), and the test compound (e.g., infigratinib) at various concentrations.

Initiation: The kinase reaction is initiated by the addition of a solution containing both

unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for

each specific kinase to ensure physiological relevance.

Incubation: The reaction is allowed to proceed at room temperature for a defined period

(e.g., 60-120 minutes).

Termination and Capture: The reaction is stopped by spotting the mixture onto a

phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while

unincorporated [γ-³³P]ATP is washed away.

Detection: The radioactivity retained on the filter mat is quantified using a scintillation

counter.

Data Analysis: The percentage of remaining kinase activity at each inhibitor concentration is

calculated relative to a DMSO control. IC50 values are then determined by fitting the data to

a four-parameter logistic curve.
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TR-FRET Kinase Assay (e.g., LanthaScreen™)
This is a fluorescence-based method that offers a high-throughput, non-radioactive alternative.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a

kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is

used for detection. When the antibody binds to the phosphorylated substrate, it brings the

terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Methodology:

Kinase Reaction: The kinase, a fluorescein-labeled substrate, ATP, and the test compound

are incubated together in a microplate well. The reaction proceeds for a set time (e.g., 60

minutes) at room temperature.

Detection: A solution containing EDTA (to stop the kinase reaction) and a terbium-labeled

phospho-specific antibody in TR-FRET dilution buffer is added to each well.

Incubation: The plate is incubated for 30-60 minutes at room temperature to allow for

antibody-substrate binding.

Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the

emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is

proportional to the amount of phosphorylated substrate. IC50 values are determined by

plotting the emission ratio against the inhibitor concentration and fitting to a dose-response

curve.
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Generalized workflow for in vitro kinase cross-reactivity screening.

Conclusion
The cross-reactivity profile of LC-MB12, inferred from its active warhead infigratinib (BGJ398),

demonstrates a high degree of selectivity for its intended targets, the FGFR family of kinases.

The off-target activities observed are at concentrations significantly higher than those required

for potent FGFR inhibition, suggesting a favorable selectivity window. This targeted degradation

approach, combined with the intrinsic selectivity of its warhead, positions LC-MB12 as a

promising therapeutic candidate with a well-defined and narrow spectrum of activity. Further

clinical studies will be essential to fully characterize its safety and efficacy profile in patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in
Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth
Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study
- PMC [pmc.ncbi.nlm.nih.gov]

3. biorxiv.org [biorxiv.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12396849?utm_src=pdf-body-img
https://www.benchchem.com/product/b12396849?utm_src=pdf-body
https://www.benchchem.com/product/b12396849?utm_src=pdf-body
https://www.benchchem.com/product/b12396849?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/372562312_Comprehensive_multi-platform_tyrosine_kinase_profiling_reveals_novel_actionable_FGFR_aberrations_across_pediatric_and_AYA_sarcomas
https://pmc.ncbi.nlm.nih.gov/articles/PMC6865065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6865065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6865065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6865065/
https://www.biorxiv.org/content/10.1101/2023.07.19.548825v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. selleckchem.com [selleckchem.com]

5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for
clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Kinase Selectivity Profile of LC-MB12: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396849#cross-reactivity-of-lc-mb12-with-other-
protein-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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